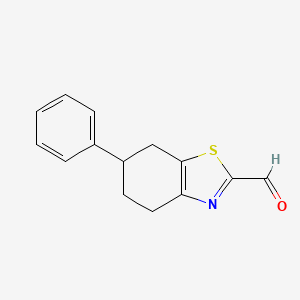
6-Phényl-4,5,6,7-tétrahydro-1,3-benzothiazole-2-carbaldéhyde
Vue d'ensemble
Description
6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde is a useful research compound. Its molecular formula is C14H13NOS and its molecular weight is 243.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antifongique et antibactérienne
Le composé 6-Phényl-4,5,6,7-tétrahydro-1,3-benzothiazole-2-carbaldéhyde a été évalué pour son potentiel dans le traitement de diverses souches de champignons et de bactéries. Cela suggère son utilisation dans le développement de nouveaux agents antimicrobiens qui pourraient être efficaces contre les souches résistantes .
Activité antiproliférative
Des recherches indiquent que les dérivés de ce composé présentent une activité antiproliférative, qui est la capacité d'inhiber la croissance et la prolifération des cellules. Ceci est particulièrement pertinent dans la recherche sur le cancer, où le contrôle de la croissance rapide des cellules cancéreuses est un objectif principal .
Activité anti-virus de l'hépatite C
Des composés basés sur l'échafaudage 6-phényl-tétrahydro-1,3-benzothiazole ont montré des promesses dans l'inhibition de l'activité des protéines virales du VHC, ce qui pourrait conduire à de nouveaux traitements contre l'hépatite C .
Inhibition de la corrosion
Des dérivés de 6-phényl-tétrahydro-1,3-benzothiazole ont été utilisés pour développer des compositions inhibitrices pour la protection contre la corrosion acide de l'acier. Cette application est importante dans les milieux industriels où la corrosion peut entraîner une dégradation des matériaux et des problèmes de sécurité .
Activités biologiques
Le noyau benzothiazole, qui fait partie de la structure de ce composé, est impliqué dans la recherche de nouveaux produits ayant des activités biologiques diverses. Celles-ci comprennent les agents antimicrobiens, anticancéreux, antifongiques, anthelminthiques, antidiabétiques, d'imagerie amyloïde et anticancéreux .
Synthèse chimique
Ce composé est disponible à l'achat et peut être utilisé comme matière première ou intermédiaire dans la synthèse chimique à diverses fins de recherche .
Mécanisme D'action
Target of Action
The primary targets of 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is believed that the compound may interact with its targets through a series of chemical reactions .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde’s action are currently unknown. As research progresses, we will gain a better understanding of these effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde is an area of ongoing research. Factors such as temperature, pH, and the presence of other molecules can significantly impact the activity of a compound .
Analyse Biochimique
Biochemical Properties
6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances . The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and cellular functions.
Cellular Effects
The effects of 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been reported to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can result in changes in gene expression and cellular responses. Additionally, the compound can induce conformational changes in proteins, affecting their function and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under normal storage conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular processes, including prolonged inhibition of enzyme activity and changes in gene expression.
Dosage Effects in Animal Models
The effects of 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biological activity . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . These interactions can lead to changes in metabolic flux and levels of metabolites. The compound can also affect the activity of other enzymes and cofactors, influencing overall metabolic processes within the cell.
Transport and Distribution
The transport and distribution of 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can influence the compound’s efficacy and duration of action.
Subcellular Localization
The subcellular localization of 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde is an important determinant of its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes.
Propriétés
IUPAC Name |
6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS/c16-9-14-15-12-7-6-11(8-13(12)17-14)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNFJNHZWZROBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C3=CC=CC=C3)SC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


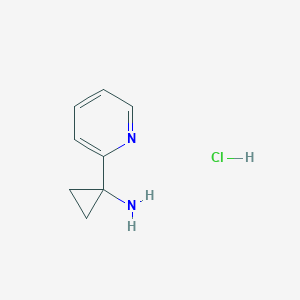
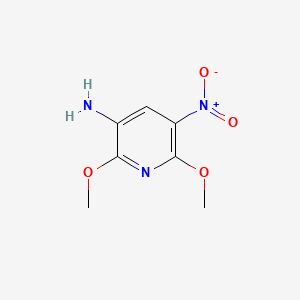


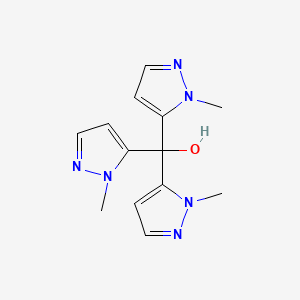
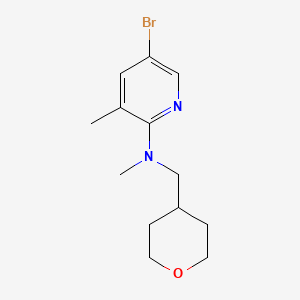
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1487731.png)

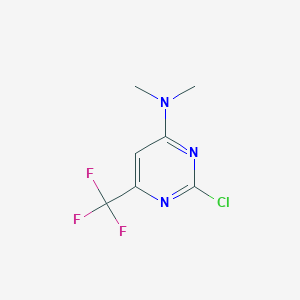
![3-[(2-Methylpropane-2-sulfinyl)methyl]aniline](/img/structure/B1487735.png)
![2-[(2-Chlorophenyl)amino]-2-(2-fluorophenyl)acetic acid](/img/structure/B1487739.png)
![Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1487741.png)
![2-chloro-N-[1-(4-chlorophenyl)ethyl]-N-methylacetamide](/img/structure/B1487742.png)

